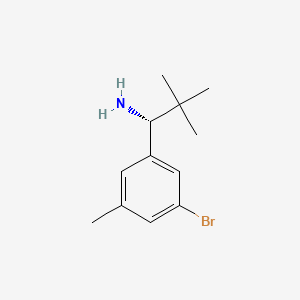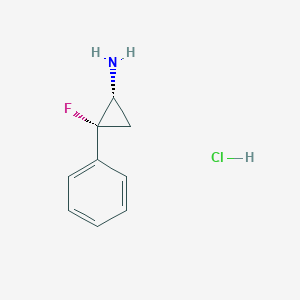
trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride: is a chemical compound with the molecular formula C9H11ClFN and a molecular weight of 187.64 g/mol . It is a derivative of cyclopropanamine, characterized by the presence of a fluorine atom and a phenyl group attached to the cyclopropane ring. This compound is typically found in the form of a hydrochloride salt, which enhances its stability and solubility.
準備方法
The synthesis of trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the cyclopropane intermediate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .
化学反応の分析
trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or the amine group is replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis of the hydrochloride salt can yield the free amine and hydrochloric acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
科学的研究の応用
trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an inhibitor of specific enzymes.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with unique properties
作用機序
The mechanism of action of trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and the phenyl group can enhance its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways and cellular processes .
類似化合物との比較
trans-2-Fluoro-2-phenylcyclopropanamine Hydrochloride: can be compared with other similar compounds, such as:
trans-2-Phenylcyclopropanamine Hydrochloride: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
trans-2-Fluoro-2-phenylcyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different chemical properties and applications.
trans-2-Fluoro-2-phenylcyclopropanol: Contains a hydroxyl group, which can affect its solubility and reactivity.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
特性
分子式 |
C9H11ClFN |
|---|---|
分子量 |
187.64 g/mol |
IUPAC名 |
(1R,2R)-2-fluoro-2-phenylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H10FN.ClH/c10-9(6-8(9)11)7-4-2-1-3-5-7;/h1-5,8H,6,11H2;1H/t8-,9-;/m1./s1 |
InChIキー |
ILZULPIKBDNQEZ-VTLYIQCISA-N |
異性体SMILES |
C1[C@H]([C@@]1(C2=CC=CC=C2)F)N.Cl |
正規SMILES |
C1C(C1(C2=CC=CC=C2)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12830390.png)
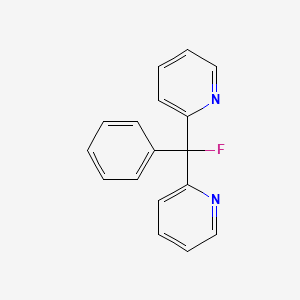



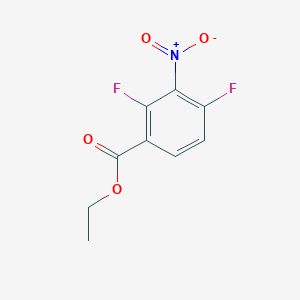
![1-amino-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B12830415.png)
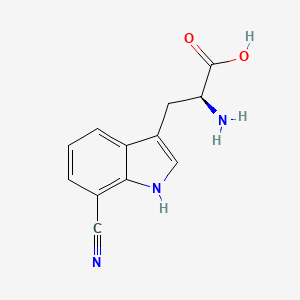


![4,6-Difluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12830459.png)
